molecular formula C10H17N5 B1531923 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine CAS No. 1902981-14-9

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine

Cat. No.: B1531923
CAS No.: 1902981-14-9
M. Wt: 207.28 g/mol
InChI Key: ZMIYKPVPSGRMCS-UHFFFAOYSA-N
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Description

The compound “6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Structure-Activity Relationship Studies

  • Histamine H4 Receptor Ligands : Research on 2-aminopyrimidine derivatives for histamine H4 receptor (H4R) has shown potential anti-inflammatory and antinociceptive activities, indicating the relevance of these compounds in developing treatments for inflammation and pain. The study highlighted the optimization of the core pyrimidine moiety and the importance of substitutions at the 6 position for enhancing activity (Altenbach et al., 2008).

Antihypertensive Activity

  • Antihypertensive Agents : A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives demonstrated significant antihypertensive effects in spontaneously hypertensive rats, suggesting a promising route for the development of new antihypertensive drugs. This study highlights the impact of structural variations on antihypertensive activity (Bennett et al., 1981).

Chemical Synthesis and Catalysis

  • Metal-Free Photoredox Catalysis : Research into the use of redox-activated primary amine derivatives in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds has expanded the toolkit for synthesizing complex organic molecules, including functionalized alkynes and alkenes. This approach offers scalable reactions, broad substrate scope, and mild conditions, demonstrating the versatility of aminopyridines in synthetic chemistry (Ociepa et al., 2018).

Alzheimer's Disease Research

  • Multifunctional Agents for Alzheimer's Disease : A study on 2-benzylpiperidin-N-benzylpyrimidin-4-amines explored their potential as multifunctional agents for Alzheimer's disease, targeting cholinesterase inhibition, Aβ-aggregation reduction, and BACE-1 inhibition. This multi-targeted approach aims to address various aspects of Alzheimer's pathology, underscoring the therapeutic potential of pyrimidine derivatives (Mohamed et al., 2012).

Future Directions

The field of piperidine derivatives is a promising area of research, with potential applications in the pharmaceutical industry . Future research could focus on the development of novel synthesis methods, the exploration of new reactions, and the investigation of the biological activity of these compounds .

Properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-12-9-6-10(14-7-13-9)15-4-2-8(11)3-5-15/h6-8H,2-5,11H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYKPVPSGRMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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